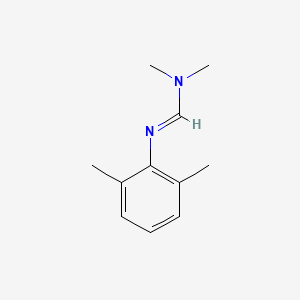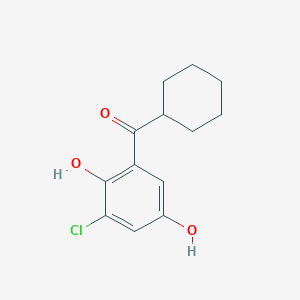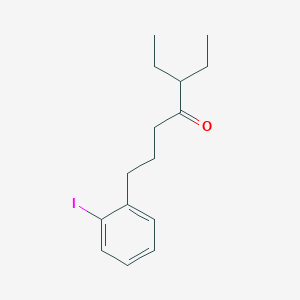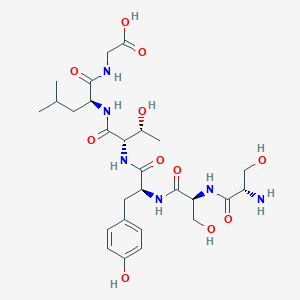
4-(Fluoroethynyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoroethynyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a fluoroethynyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoroethynyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-fluorophenol with acetylene in the presence of a base, such as potassium hydroxide, under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoroethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The fluoroethynyl group can be reduced to form fluoroethyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of fluoroethyl derivatives.
Substitution: Formation of nitro or halogenated phenol derivatives.
Scientific Research Applications
4-(Fluoroethynyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Fluoroethynyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their function. The fluoroethynyl group can participate in covalent bonding with nucleophilic sites, leading to modifications in the target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
4-Fluorophenol: Similar structure but lacks the ethynyl group.
4-Ethynylphenol: Similar structure but lacks the fluorine atom.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a fluoroethynyl group.
Uniqueness: 4-(Fluoroethynyl)phenol is unique due to the presence of both the fluoro and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other phenol derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
919790-48-0 |
|---|---|
Molecular Formula |
C8H5FO |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
4-(2-fluoroethynyl)phenol |
InChI |
InChI=1S/C8H5FO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H |
InChI Key |
IJVPSQWLTZSWJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
![2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178656.png)
![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14178662.png)

![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester](/img/structure/B14178669.png)
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)



![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)

